Acrsa

Vue d'ensemble

Description

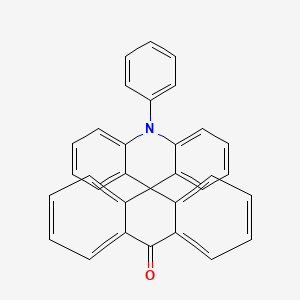

ACRSA, also known as 10-phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one, is a compound known for its efficient thermally activated delayed fluorescence (TADF) properties . It’s part of the few spiro compounds exhibiting this property . The structure of this compound consists of a weakly-coupled acridine moiety as an electron-donating unit and an anthracenone moiety as an electro-accepting group .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromotriphenylamine with n-BuLi in dry THF at -78°C, followed by the addition of anthraquinone . The reaction mixture is stirred for a day at 0°C .Molecular Structure Analysis

This compound’s bichromophoric structure consists of a weakly-coupled acridine moiety as an electron-donating unit and an anthracenone moiety as an electro-accepting group . These are covalently linked by a spiro-junction in such a way that the respective π systems are orthogonal .Chemical Reactions Analysis

This compound exhibits thermally activated delayed fluorescence (TADF) properties . This property is due to the spiro-bridged donor–acceptor molecule structure of this compound .Physical And Chemical Properties Analysis

This compound is a solid, off-white powder . It has a chemical formula of C32H21NO and a molecular weight of 435.52 g/mol . It exhibits blue-greenish electroluminescence with a maximum external quantum efficiency of 16.5% .Applications De Recherche Scientifique

Educational Applications

Acrsa has been utilized in educational research, particularly in the design of instructional kits to enhance 21st-century skills. A study by Djamahar et al. (2018) focused on the Cooperative Integrated Reading and Composition (CIRSA) method, aiming to empower scientific literacy and metacognitive skills in Biology learning at the junior high school level. They concluded that the CIRSA learning development products were highly valid and feasible as educational media (Djamahar et al., 2018).

Mécanisme D'action

Target of Action

Acrsa, also known as 10-phenyl-10H,10′H-spiro [acridine-9,9-anthracen]-10′-one, is a spiro-bridged donor–acceptor molecule . Its primary targets are the electron-donating acridine moiety and the electron-accepting anthracenone moiety . These two units are covalently linked by a spiro-junction, forming an orthogonal π system .

Mode of Action

This compound exhibits Thermally Activated Delayed Fluorescence (TADF) . The rigid spiro C–C bond linking the donor and acceptor units minimizes inhomogeneous effects arising from distributions of donor–acceptor bridge dihedral angles . This leads to a very small singlet triplet gap and very fast and efficient monoexponential reverse Intersystem Crossing (rISC) rates .

Biochemical Pathways

The biochemical pathways of this compound involve the charge transfer (CT) emission . This compound displays no time-dependent ‘apparent’ red shift of the prompt or delayed CT emission . The ground state dipole moment (dielectric value) of the host has very little effect on the this compound CT energy .

Result of Action

The result of this compound’s action is the generation of efficient TADF . This can lead to higher efficiencies and extended operational lifetimes in future TADF Organic Light Emitting Diodes (OLEDs) .

Action Environment

The action of this compound is influenced by the host environment . The use of different hosts shows that the host’s ground state dipole moment has very little effect on the this compound CT energy . This leads to weak stabilization of the CT state in all hosts . The rapid and homogeneous rISC displayed by isolated this compound molecules may unlock higher efficiencies and extended operational lifetimes in future TADF OLEDs .

Orientations Futures

Propriétés

IUPAC Name |

10-phenylspiro[acridine-9,10'-anthracene]-9'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21NO/c34-31-23-14-4-6-16-25(23)32(26-17-7-5-15-24(26)31)27-18-8-10-20-29(27)33(22-12-2-1-3-13-22)30-21-11-9-19-28(30)32/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXSTQHYXCIZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C72 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

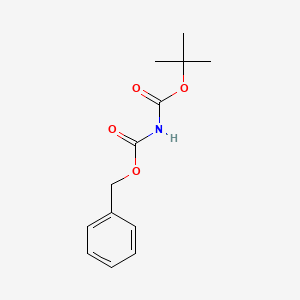

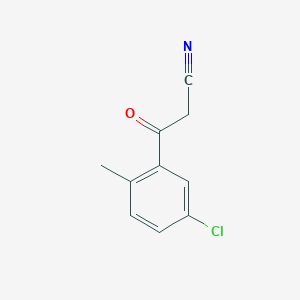

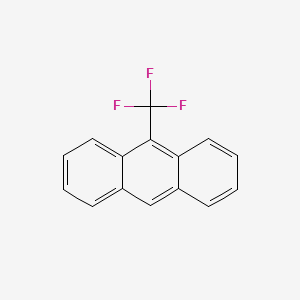

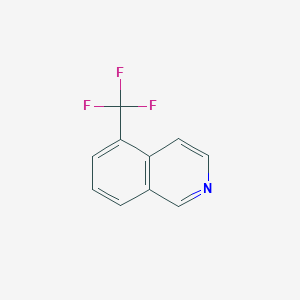

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Acrsa unique in the context of TADF emitters?

A1: this compound's unique spiro architecture, where the donor (acridine) and acceptor (anthracenone) moieties are connected by a single spiro carbon atom, is crucial for its efficient TADF properties. This rigid orthogonal geometry minimizes electronic coupling between the donor and acceptor, leading to a small energy gap between the singlet (S1) and triplet (T1) excited states. [, ] This small energy gap facilitates efficient reverse intersystem crossing (RISC), a key process for harvesting triplet excitons and achieving high electroluminescence efficiency in TADF-based OLEDs. []

Q2: How does the molecular structure of this compound contribute to its photophysical properties?

A2: The rigid spiro linkage in this compound effectively decouples the donor and acceptor units, leading to distinct local and charge transfer (CT) excited states. [] This decoupling results in a unique photophysical behavior where the molecule exhibits both phosphorescence from local triplet states and TADF from the CT state, depending on the excitation wavelength. [] Moreover, the energy levels of these excited states, particularly the CT triplet state, are sensitive to environmental polarity, influencing the RISC and reverse internal conversion (RIC) processes, leading to dual delayed fluorescence. []

Q3: What are the advantages of using this compound as an emitter in OLEDs?

A3: this compound exhibits strong thermally activated delayed fluorescence, a desirable property for efficient OLEDs. [] Devices incorporating this compound as an emitter have demonstrated high external quantum efficiencies (EQEs) of up to 16.5% with blue-greenish electroluminescence. [] This high efficiency, combined with its relatively simple synthesis, makes this compound a promising candidate for next-generation OLED technologies.

Q4: Beyond its role as an emitter, has this compound been explored for other applications in OLEDs?

A4: Yes, this compound's ability to facilitate efficient energy transfer has led to its successful implementation as a host material in phosphorescent OLEDs. [] When used as a host for yellow phosphorescent emitters, this compound enabled record-high EQEs of 25.5% and excellent power efficiency. [] This highlights its versatility and potential for various roles within OLED devices.

Q5: How does the surrounding environment impact the TADF properties of this compound?

A5: Studies have shown that the photophysics of this compound, particularly its TADF and RISC mechanisms, are sensitive to external factors such as the surrounding environment. [] For instance, different solvents can influence the energy levels of the excited states, ultimately affecting the rate of RISC and the overall TADF efficiency. [, ] This highlights the importance of carefully considering the host matrix and device architecture when utilizing this compound in OLED applications.

Q6: Have there been any theoretical studies to understand the excited state dynamics of this compound?

A6: Yes, computational studies have provided valuable insights into the excited state dynamics of this compound. [] For instance, wave packet propagation simulations have revealed that the intersystem crossing (ISC) rate in this compound is significantly faster than the RISC process, depending on the surrounding environment. [] These simulations also highlight the role of intermediate triplet states in mediating the non-radiative transition from the triplet to singlet manifold, ultimately enhancing the quantum yield of light emission. []

Q7: What are the future directions for research on this compound and related compounds?

A7: Future research directions for this compound could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)

![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)